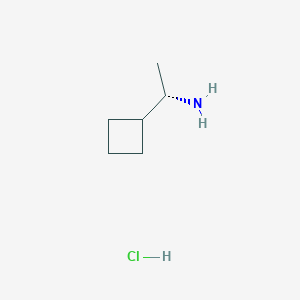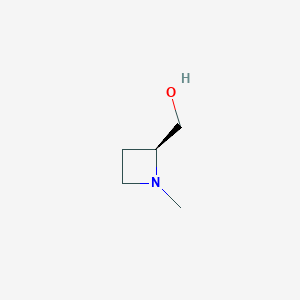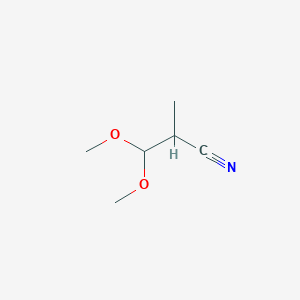
(1S)-1-cyclobutylethan-1-amine hydrochloride
Vue d'ensemble
Description
(1S)-1-cyclobutylethan-1-amine hydrochloride, also known as 1-CBH, is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. It is a cyclic amine compound that is typically synthesized in the laboratory by the reaction of 1-chloro-2-methylbenzene and ethanamine. 1-CBH has a wide range of applications in research, including its use as a ligand for various receptors, as an inhibitor of enzymes, and as a therapeutic agent. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Optically pure (1S, 1'S)-and (1R, 1'R)-1-cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides have been synthesized and evaluated for analgesic activities. The relationship between analgesic activity and the conformation of these amines is studied (Takahashi et al., 1984).
- 1-Ethynylcyclobutylamine, prepared as hydrochlorides from 6-chlorohex-1-yne, is studied for its potential use in productive syntheses (Kozhushkov et al., 2010).
Bioconjugation and Amide Formation
- The mechanism of amide formation using carbodiimide in aqueous media is researched, involving ethylenediamine and benzylamine to assess reaction products (Nakajima & Ikada, 1995).
Pharmaceutical Applications
- Amidic alginate derivatives are synthesized, involving 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride, for microencapsulation applications (Yang, Ren, & Xie, 2011).
Ligand Chemistry and Complex Formation
- Cyclo(Phe-Pro)4 forms complexes with various amine hydrochlorides, demonstrating its enantiomer-differentiating ability (Ishizu & Noguchi, 1998).
Materials Science and Surface Chemistry
- L-Cysteine self-assembled films are investigated using high resolution X-ray photoemission spectroscopy, offering insights into the chemistry of organic–inorganic interfaces (Cavalleri et al., 2004).
Propriétés
IUPAC Name |
(1S)-1-cyclobutylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHYWKUHCPUOOO-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-cyclobutylethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















